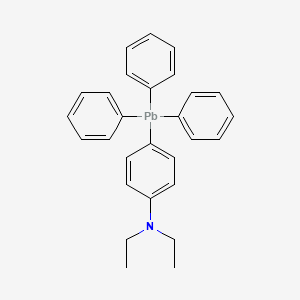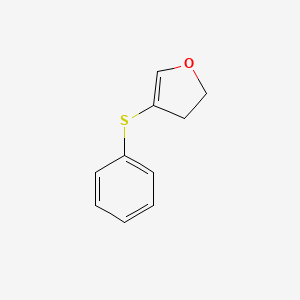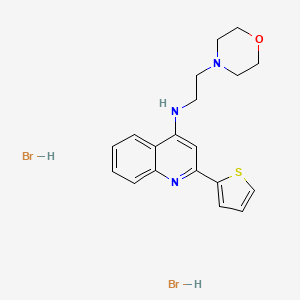
N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide typically involves multi-step organic reactions. One common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Morpholinoethyl Group: This step might involve nucleophilic substitution reactions where the morpholinoethyl group is introduced to the quinoline core.
Formation of the Dihydrobromide Salt: The final compound is often converted to its dihydrobromide salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular membranes.
類似化合物との比較
Similar Compounds
- N-(2-Morpholinoethyl)-2-phenylquinolin-4-amine
- N-(2-Morpholinoethyl)-2-(furan-2-yl)quinolin-4-amine
- N-(2-Morpholinoethyl)-2-(pyridin-2-yl)quinolin-4-amine
Uniqueness
N-(2-Morpholinoethyl)-2-(thiophen-2-yl)quinolin-4-amine dihydrobromide is unique due to the presence of the thiophene ring, which can impart specific electronic and steric properties
特性
CAS番号 |
853344-46-4 |
|---|---|
分子式 |
C19H23Br2N3OS |
分子量 |
501.3 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylquinolin-4-amine;dihydrobromide |
InChI |
InChI=1S/C19H21N3OS.2BrH/c1-2-5-16-15(4-1)17(14-18(21-16)19-6-3-13-24-19)20-7-8-22-9-11-23-12-10-22;;/h1-6,13-14H,7-12H2,(H,20,21);2*1H |
InChIキー |
JVXQUAZVBQOOHT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


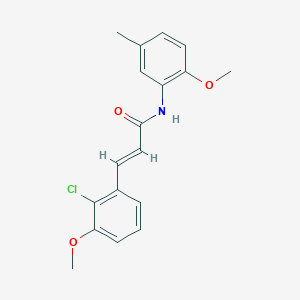

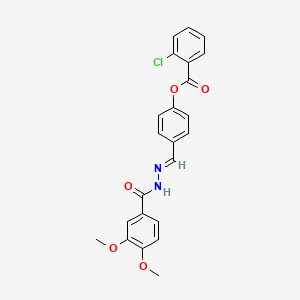



![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)

![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)


